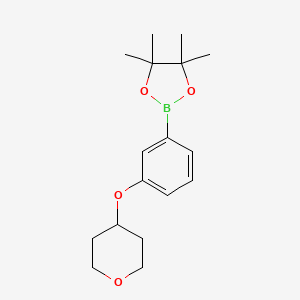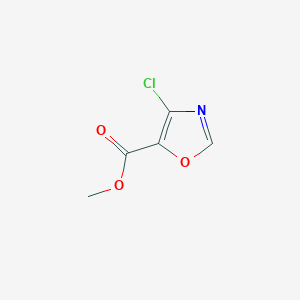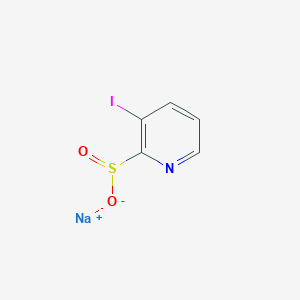
Sodium 3-iodopyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-iodopyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃INNaO₂S. It is a sodium salt of 3-iodopyridine-2-sulfinic acid and is primarily used in organic synthesis as a versatile building block for various chemical reactions. This compound is particularly valuable due to its ability to introduce sulfonyl groups into organic molecules, making it a crucial reagent in the synthesis of complex organosulfur compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-iodopyridine-2-sulfinate typically involves the reaction of 3-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows: [ \text{3-Iodopyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-iodopyridine-2-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Substitution Reactions: Products include various sulfonylated derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and thiols.
Applications De Recherche Scientifique
Sodium 3-iodopyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals that require sulfonyl group incorporation.
Mécanisme D'action
The mechanism of action of sodium 3-iodopyridine-2-sulfinate involves the formation of sulfonyl radicals under specific reaction conditions. These radicals can then participate in various chemical transformations, including radical addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 3-iodopyridine-2-sulfinate is unique due to the presence of both the iodopyridine and sulfinate functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to other sulfinates. For example, sodium benzenesulfinate primarily undergoes sulfonylation reactions, while this compound can also participate in iodination and pyridine-specific reactions .
Propriétés
Formule moléculaire |
C5H3INNaO2S |
|---|---|
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
sodium;3-iodopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4INO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clé InChI |
RAHISPGQEUHGCA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)[O-])I.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


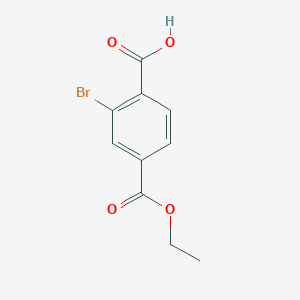
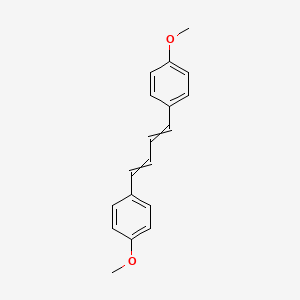
![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
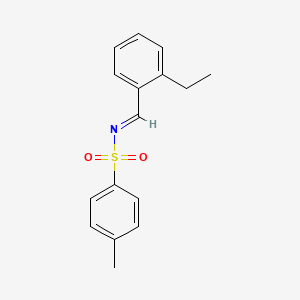
![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)

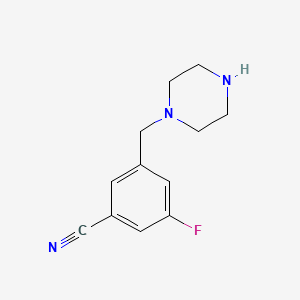
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)
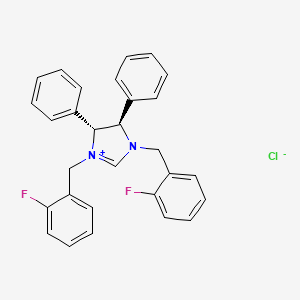
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
